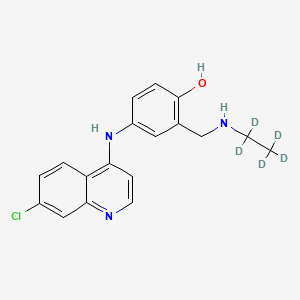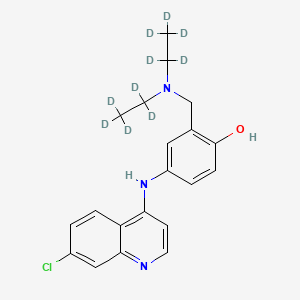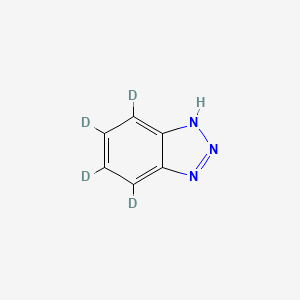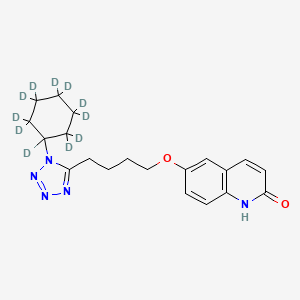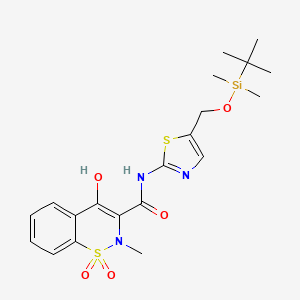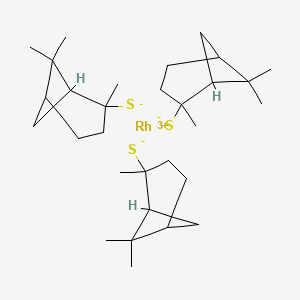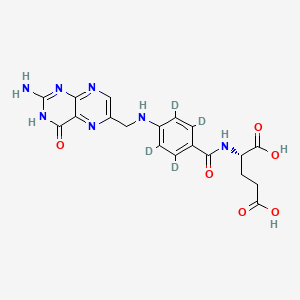
叶酸-d4
描述
Folic Acid-d4 is a labelled analogue of Folic acid . It is a vitamin needed to synthesize DNA, conduct DNA repair and methylate DNA, and it also acts as a cofactor in biological reactions involving folate . It is intended for use as an internal standard for the quantification of folic acid by GC- or LC-MS .
Synthesis Analysis
Folic Acid-d4 is synthesized for use in clinical research . It is used in the LC-MS-MS Quantitative Analysis of Folic Acid, its Metabolites and Derivatives in Serum . Carbon dots were successfully produced from folic acid via the heat synthesis method .Molecular Structure Analysis
The molecular structure of Folic Acid-d4 is similar to that of Folic Acid .Chemical Reactions Analysis
Folic Acid-d4 is involved in various chemical reactions. It is used in the electrochemical determination of folic acid . It is also used in the LC-MS-MS Quantitative Analysis of Folic Acid, its Metabolites and Derivatives in Serum .Physical And Chemical Properties Analysis
Folic Acid-d4 has distinctive and adjustable photoluminescence characteristics, outstanding physicochemical properties, excellent photostability, and biocompatibility . It also has physicochemical properties that impact the bodies’ functions .科学研究应用
Fluorescent Carbon Dots Sensors for Folic Acid Detection
Folic Acid-d4 can be detected using Fluorescent Carbon Dots (CDs) . CDs have gained significant attention due to their exceptional fluorescence performance, biocompatibility, and easy accessibility . Various research studies have focused on developing advanced CD fluorescent probes for swift and precise FA detection .
Folic Acid Colorimetric Sensor
A novel colorimetric sensor enabled by molecularly imprinted photonic hydrogels has been developed for the rapid and colorimetric detection of Folic Acid-d4 . This sensor provides highly selective, high sensitive (as low as 10 –12 M), and rapid response (<60 s) to folic acid without the use of instruments .
Biological Applications
Folic Acid-d4 is highly involved in human metabolism, such as cell proliferation, tissue growth, and the synthesis of purines and pyrimidines for DNA . The deficiency of folic acid would lead to severe diseases including birth defects, haemolytic anaemia, myeloproliferative disorders, cardiovascular and cerebrovascular diseases, and certain type of cancer .
Optoelectronic Devices and Biomedical Imaging
The diverse optical characteristics of Carbon Quantum Dots (CQDs), influenced by composition, structure, and surface chemistry, hold significant implications for their applications in optoelectronic devices and biomedical imaging .
Aggregation-Induced Emission (AIE) Nanoparticles
Folic Acid-d4 can be functionalized with AIE molecules, which have significant advantages such as excellent light stability, bright fluorescence, high contrast, and large Stokes shift . These characteristics have aroused wide interest of researchers and opened up new applications in many fields, especially in the field of biological applications .
Disease Diagnosis
The monitor of folic acid level in the human body is valuable for disease diagnosis . Traditional detection methods of folic acid are mostly time-consuming or dependent on analytical equipment . The novel colorimetric sensor enabled by molecularly imprinted photonic hydrogels provides a rapid and instrument-free method for folic acid detection .
未来方向
The potential impact of folate on cancer risk has been evaluated with conflicting findings . Studies have demonstrated increased risk, no effect, and decreased risk . This emphasizes the need to continually monitor fortification programs for accurate measures of their effect and the ability to address concerns as they arise .
属性
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBPIULPVIDEAO-ALIZGMTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747819 | |
| Record name | N-[4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Folic Acid-d4 | |
CAS RN |
171777-72-3 | |
| Record name | N-[4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is Folic Acid-d4 favored in bioavailability studies over regular folic acid?
A: Distinguishing between ingested folic acid and pre-existing levels in the body poses a significant challenge. This is where Folic Acid-d4, with its four deuterium atoms, proves invaluable. Researchers can administer Folic Acid-d4 and precisely track its absorption, metabolism, and excretion using mass spectrometry, differentiating it from naturally occurring folic acid. [, , ] This precise tracking allows for a more accurate assessment of how much folic acid from a specific source is actually being utilized by the body.
Q2: Have there been any comparative bioavailability studies using Folic Acid-d4 with different folate forms?
A: Yes, researchers have utilized Folic Acid-d4 to directly compare the bioavailability of different forms of folate. For instance, one study compared the bioavailability of deuterium-labeled folic acid (Folic Acid-d2) and pteroylhexaglutamate (labeled with deuterium as well) in humans. [] Results demonstrated that while pteroylhexaglutamate does serve as a source of folate, its bioavailability was markedly lower than Folic Acid-d2 under the study conditions. This highlights the importance of considering the form of folate when assessing dietary intake and potential deficiencies.
Q3: Beyond comparing different folate forms, how else has Folic Acid-d4 been utilized in bioavailability research?
A: Folic Acid-d4 has been instrumental in investigating the impact of food matrix on folate bioavailability. A study explored the influence of various foods on the bioavailability of both Folic Acid-d4 and deuterium-labeled pteroylhexaglutamate. [] Interestingly, orange juice consumption was linked to a significant decrease in the bioavailability of pteroylhexaglutamate compared to a control, suggesting potential interactions within the food matrix. This emphasizes the complexity of folate absorption and the need for further research in this area.
Q4: What analytical techniques are commonly employed in conjunction with Folic Acid-d4 for analysis?
A: Mass spectrometry, particularly in combination with gas chromatography or liquid chromatography, is the gold standard for analyzing Folic Acid-d4 and its metabolites in biological samples. [, , , , , ] This highly sensitive and specific technique allows researchers to accurately quantify the levels of different isotope-labeled forms of folate, providing insights into absorption, distribution, metabolism, and excretion processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




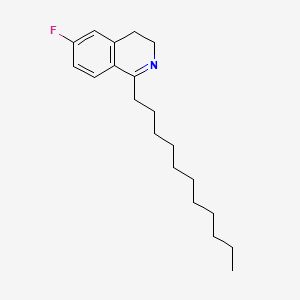

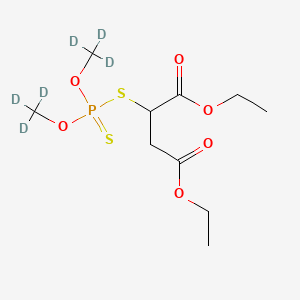


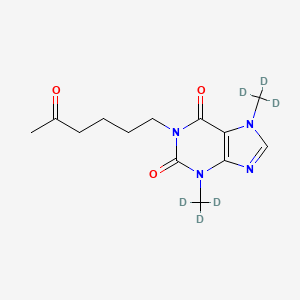
![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)
